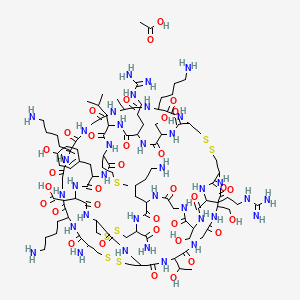

Ziconotide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C104H176N36O34S7 |

|---|---|

Molecular Weight |

2699.2 g/mol |

IUPAC Name |

acetic acid;2-[63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-(1-hydroxyethyl)-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid |

InChI |

InChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4) |

InChI Key |

LBACTXHPMJIKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ziconotide Acetate's Mechanism of Action in Dorsal Horn Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA peptide from the marine cone snail Conus magus, is a potent non-opioid analgesic for the management of severe chronic pain. Its therapeutic effect is achieved through a highly specific mechanism of action within the dorsal horn of the spinal cord. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which ziconotide acetate exerts its analgesic effects on dorsal horn neurons. It includes a summary of quantitative data, detailed experimental protocols for studying its action, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective N-type Calcium Channel Blockade

Ziconotide's primary mechanism of action is the potent and selective blockade of N-type (Cav2.2) voltage-gated calcium channels (VGCCs).[1][2] These channels are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons (Aδ and C fibers) within the superficial layers (Rexed laminae I and II) of the dorsal horn in the spinal cord.[1]

The influx of calcium through N-type VGCCs is a critical step in the release of neurotransmitters. By binding to these channels, ziconotide effectively prevents this calcium influx, thereby inhibiting the release of key pro-nociceptive neurotransmitters into the synaptic cleft.[1] This disruption of synaptic transmission from primary afferent neurons to second-order neurons in the dorsal horn is the fundamental basis of ziconotide's analgesic properties.

Signaling Pathway

The binding of ziconotide to the α1B subunit of the N-type calcium channel physically occludes the channel pore, preventing calcium ion influx upon neuronal depolarization. This leads to a cascade of events culminating in the reduction of pain signal transmission.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of ziconotide with N-type calcium channels and its effect on neurotransmitter release.

Table 1: Binding Affinity and Channel Blockade

| Parameter | Value | Species/System | Reference |

| Kd (Ziconotide) | 4.8 x 10⁻⁸ M | Human Cav2.2 | (Inferred from computational modeling) |

| Kd (ω-conotoxin MVIIA) | 9 pM | N-type VGCCs | [3] |

Table 2: Inhibition of Neurotransmitter Release

| Neurotransmitter | Method of Measurement | Ziconotide Dose | % Inhibition | Species/System | Reference |

| Substance P | Neurokinin-1 receptor internalization | 0.3 µg (intrathecal) | ~70% | Rat spinal cord | [3] |

| Substance P | Neurokinin-1 receptor internalization | 0.6 µg (intrathecal) | ~74% | Rat spinal cord | [3] |

| Substance P | Neurokinin-1 receptor internalization | 1.0 µg (intrathecal) | ~85% | Rat spinal cord | [3] |

| Glutamate | Not specified | Not specified | Not specified | Not specified | [1][4] |

| CGRP | Not specified | Not specified | Not specified | Not specified | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ziconotide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of ziconotide on calcium currents in individual dorsal horn neurons.

Methodology:

-

Spinal Cord Slice Preparation:

-

Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perform a laminectomy to expose the lumbar spinal cord.

-

Rapidly dissect the spinal cord and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut transverse slices (300-400 µm) of the lumbar spinal cord using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Identify neurons in the superficial dorsal horn (laminae I-II) using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution containing a cesium-based solution to block potassium channels and isolate calcium currents.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a holding potential of -80 mV.

-

Elicit calcium currents using a depolarizing voltage step protocol (e.g., from -80 mV to +60 mV in 10 mV increments).

-

Record baseline calcium currents.

-

Bath apply ziconotide at various concentrations (e.g., 10 nM - 1 µM) and record the effect on the calcium currents.

-

Perform a washout with aCSF to determine the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents before, during, and after ziconotide application.

-

Construct current-voltage (I-V) relationship plots.

-

Generate a dose-response curve to calculate the IC₅₀ value for ziconotide's block of N-type calcium channels.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in the spinal cord of a freely moving animal in response to a painful stimulus and the effect of ziconotide.

Methodology:

-

Surgical Implantation:

-

Anesthetize a rodent and surgically implant a microdialysis guide cannula targeting the lumbar dorsal horn.

-

Implant an intrathecal catheter for drug delivery.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer ziconotide or vehicle via the intrathecal catheter.

-

After a set time, induce a nociceptive stimulus (e.g., subcutaneous injection of formalin into the hind paw).

-

Continue to collect dialysate samples throughout the nociceptive response.

-

-

Sample Analysis:

-

Analyze the concentration of glutamate, substance P, and CGRP in the dialysate samples using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

-

Compare the levels of neurotransmitter release between the ziconotide-treated and vehicle-treated groups.

-

Calcium Imaging

This technique visualizes changes in intracellular calcium concentrations in populations of dorsal horn neurons in response to stimuli and the application of ziconotide.

Methodology:

-

Preparation:

-

Prepare spinal cord slices as described for patch-clamp electrophysiology.

-

Load the slices with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).

-

-

Imaging:

-

Mount the slice in a recording chamber on a confocal or two-photon microscope.

-

Acquire baseline fluorescence images of the dorsal horn.

-

Stimulate primary afferent fibers by placing a stimulating electrode on the dorsal root.

-

Record the resulting calcium transients in the dorsal horn neurons.

-

Bath apply ziconotide and repeat the stimulation protocol.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity (ΔF/F) in individual neurons before and after ziconotide application.

-

Quantify the number of neurons that respond to the stimulus in the presence and absence of ziconotide.

-

Compare the amplitude and duration of the calcium transients.

-

Conclusion

This compound's mechanism of action is a targeted and effective means of attenuating nociceptive signaling at the level of the spinal cord. Its high selectivity for N-type voltage-gated calcium channels on presynaptic terminals of primary afferent neurons provides a powerful tool for pain management, particularly in cases of severe, refractory chronic pain. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of ziconotide and for the development of novel analgesics targeting this critical pathway. Further research is warranted to quantify the precise impact of ziconotide on the release of all major pro-nociceptive neurotransmitters and to fully elucidate its effects on the broader neural circuits of the dorsal horn.

References

The Discovery and Isolation of ω-Conotoxin MVIIA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail Conus magus, is a highly selective and potent blocker of N-type voltage-gated calcium channels (CaV2.2).[1][2] This remarkable specificity has made it an invaluable tool for neuroscientists and a blueprint for the development of novel analgesics. The synthetic equivalent of ω-conotoxin MVIIA, ziconotide (Prialt®), is an FDA-approved non-opioid analgesic for the treatment of severe chronic pain, underscoring the therapeutic significance of this marine peptide.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, chemical synthesis, and characterization of ω-conotoxin MVIIA, tailored for professionals in research and drug development.

Physicochemical and Pharmacological Properties

ω-Conotoxin MVIIA is a basic peptide characterized by three disulfide bonds that form a stable "inhibitor cystine knot" motif, crucial for its biological activity.[4] Its primary sequence and disulfide connectivity are well-established.

| Property | Value | Reference |

| Amino Acid Sequence | CKGKGAKCSRLMYDCCTGSCRSGKC-NH2 | [2] |

| Disulfide Bonds | Cys1-Cys16, Cys8-Cys20, Cys15-Cys25 | [2] |

| Molecular Weight | ~2639 Da | [5] |

| Target | N-type Voltage-Gated Calcium Channel (CaV2.2) | [1][2] |

| Mechanism of Action | Pore Blocker | [4] |

Quantitative Analysis of Biological Activity

The potency of ω-conotoxin MVIIA has been quantified through various in vitro and in vivo assays.

| Assay Type | Parameter | Value | Species/Cell Line | Reference |

| In Vitro: CaV2.2 Inhibition | IC50 | 6.8 ± 2.1 nM | SH-SY5Y cells | [1] |

| In Vitro: CaV2.2 Inhibition | IC50 | 89 nM (for a related conotoxin, Bu8, with MVIIA as a comparator) | HEK293 cells expressing rat CaV2.2 | [6] |

| In Vivo: Analgesia (OIPN model) | ED50 | 0.8 pmol/paw | Rodent | [1] |

| In Vivo: Analgesia (Hot tail-flick) | Potency vs. Morphine | ~800 times more potent | Rat | [7] |

| In Vivo: Analgesia (General) | Potency vs. Morphine | 100 to 1,000 times more potent | General | [2][8] |

Experimental Protocols

Discovery and Isolation from Conus magus Venom

The original discovery of ω-conotoxin MVIIA relied on a bioassay-guided fractionation of the crude venom of Conus magus.[9] The following protocol is a representative reconstruction of the methods likely employed.

1. Venom Extraction:

-

Venom ducts from Conus magus specimens are dissected and homogenized in 0.1 M acetic acid.

-

The homogenate is centrifuged at 10,000 x g for 20 minutes to pellet cellular debris.

-

The supernatant, containing the crude venom, is collected and lyophilized.

2. Size-Exclusion Chromatography (Initial Fractionation):

-

The lyophilized crude venom is redissolved in 0.1 M acetic acid and applied to a Sephadex G-50 column (or similar) equilibrated with the same buffer.

-

Elution is performed with 0.1 M acetic acid, and fractions are collected.

-

Aliquots of each fraction are tested for biological activity using a suitable bioassay (e.g., inhibition of neurotransmitter release from a synaptosomal preparation or a specific behavioral assay in mice).

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Purification):

-

Active fractions from the size-exclusion chromatography are pooled, lyophilized, and redissolved in 0.1% trifluoroacetic acid (TFA) in water.

-

The sample is injected onto a semi-preparative C18 RP-HPLC column.

-

A linear gradient of acetonitrile (containing 0.1% TFA) from 5% to 60% over 60 minutes is used for elution, with monitoring at 214 nm and 280 nm.

-

Fractions corresponding to distinct peaks are collected and subjected to the bioassay.

-

The active fraction is further purified on an analytical C18 RP-HPLC column using a shallower acetonitrile gradient to achieve homogeneity.

4. Characterization:

-

The purified peptide's primary sequence is determined by Edman degradation.

-

Mass spectrometry is used to confirm the molecular weight and disulfide bond connectivity (after reduction and alkylation).

Bioassay-guided purification workflow for ω-conotoxin MVIIA.

Chemical Synthesis of ω-Conotoxin MVIIA

The chemical synthesis of ω-conotoxin MVIIA is typically achieved via Fmoc-based solid-phase peptide synthesis (SPPS), followed by oxidative folding to form the three disulfide bonds.[10][11][12]

1. Solid-Phase Peptide Synthesis (Fmoc Chemistry):

-

Resin: Rink amide resin is used to obtain the C-terminally amidated peptide.

-

Amino Acid Protection: N-α-Fmoc protected amino acids are used. Cysteine residues are protected with acid-labile groups (e.g., Trityl (Trt)).

-

Coupling: Amino acids are activated with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Deprotection: The Fmoc group is removed with 20% piperidine in DMF to allow for the coupling of the next amino acid.

-

Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane and water) to remove the side-chain protecting groups.

2. Oxidative Folding and Purification:

-

The crude, linear peptide is dissolved in a folding buffer (e.g., 0.1 M ammonium acetate, pH 7.5-8.0) containing a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), to facilitate correct disulfide bond formation. The reaction is typically carried out at 4°C for 24-48 hours.

-

The folded peptide is purified by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

The purity and identity of the synthetic ω-conotoxin MVIIA are confirmed by analytical RP-HPLC and mass spectrometry.

Workflow for the chemical synthesis of ω-conotoxin MVIIA.

Mechanism of Action: Signaling Pathway

ω-Conotoxin MVIIA exerts its analgesic effect by blocking N-type calcium channels located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. This blockage inhibits the influx of calcium ions that is necessary for the release of neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals to the brain.

Signaling pathway showing the inhibitory action of ω-conotoxin MVIIA.

Conclusion

The discovery and characterization of ω-conotoxin MVIIA represent a landmark in neuroscience and drug development. Its journey from the venom of a marine snail to a clinically approved analgesic highlights the immense potential of natural products in modern medicine. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to further understand the pharmacology of ion channels and to develop the next generation of targeted therapeutics for pain and other neurological disorders.

References

- 1. Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. mdpi.com [mdpi.com]

- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution structure and backbone dynamics of an ω-conotoxin precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant omega-conotoxin MVIIA possesses strong analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ω-Conotoxin MVIIA - Smartox Biotechnology [mayflowerbio.com]

- 9. Discovery Methodology of Novel Conotoxins from Conus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Ziconotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziconotide (ω-conotoxin MVIIA) is a 25-amino acid peptide with three disulfide bridges, approved for the management of severe chronic pain. Its complex structure, characterized by a specific cystine knot motif, presents significant challenges for chemical synthesis and purification. This technical guide provides a comprehensive overview of the prevalent methods for ziconotide synthesis, with a primary focus on solid-phase peptide synthesis (SPPS), which has become the industry standard. Detailed experimental protocols, quantitative data on yields and purity, and a discussion of purification strategies are presented to aid researchers and drug development professionals in this field.

Introduction

Ziconotide is a synthetic form of a naturally occurring peptide from the venom of the cone snail Conus magus. It functions as a selective blocker of N-type voltage-gated calcium channels, which play a crucial role in pain signaling pathways. The intricate three-dimensional structure of ziconotide, stabilized by three specific disulfide bonds (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25), is essential for its biological activity. The correct and efficient formation of these bonds is the most critical and challenging aspect of its synthesis.

Ziconotide Synthesis Strategies

While both solid-phase and solution-phase synthesis methods are available for peptides, solid-phase peptide synthesis (SPPS) is the overwhelmingly preferred method for ziconotide due to its efficiency in producing the long 25-amino acid linear precursor.

Solid-Phase Peptide Synthesis (SPPS)

The standard approach for ziconotide synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support. This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a resin.

Key Components of SPPS for Ziconotide:

-

Solid Support (Resin): Fmoc-Rink Amide-MBHA resin is commonly used, which upon cleavage yields a C-terminally amidated peptide, mimicking the natural ziconotide[1][2]. Other suitable resins include Rink-Amide and Sieber resins[1].

-

Amino Acid Protection: The α-amino group of each amino acid is temporarily protected by the base-labile Fmoc group. Side chains of reactive amino acids are protected by acid-labile groups (e.g., tBu for Asp, Thr, Ser, Tyr; Boc for Lys; Pbf for Arg).

-

Cysteine Thiol Protection: The six cysteine residues require a set of orthogonal protecting groups to direct the regioselective formation of the three disulfide bonds. A common and effective strategy employs:

Experimental Protocol: Solid-Phase Synthesis of the Linear Ziconotide Precursor

This protocol is a synthesis of methodologies described in various patents and publications[1][2][4][5][6].

-

Resin Swelling: Swell Fmoc-Rink Amide-MBHA resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with a coupling agent such as HOBt (Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) or HATU/HOAt/TMP in DMF[4].

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2.5 hours at room temperature[1][4].

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each of the 25 amino acids in the ziconotide sequence, using the appropriate side-chain protected Fmoc-amino acids. The cysteine residues are introduced with their specific orthogonal protecting groups (e.g., Cys(Trt), Cys(Acm), Cys(tBu/Mob)).

-

Cleavage from Resin and Deprotection:

-

After the final amino acid is coupled, wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues. A common cocktail is TFA/TIS/water (95:2.5:2.5)[7].

-

This step cleaves the peptide from the resin and removes most side-chain protecting groups, except for the more stable cysteine protecting groups like Acm and tBu/Mob.

-

Precipitate the cleaved linear peptide in cold diethyl ether, centrifuge, wash, and dry to obtain the crude linear peptide.

-

Disulfide Bond Formation: A Stepwise Approach

The correct formation of the three disulfide bridges is paramount for the biological activity of ziconotide. This is achieved through a carefully orchestrated sequence of deprotection and oxidation steps, leveraging the orthogonal cysteine protecting groups.

Experimental Protocol: Regioselective Disulfide Bond Formation

This protocol is based on strategies outlined in multiple sources[1][2][4][5].

-

First Disulfide Bond (e.g., Cys(Trt) - Cys(Trt)):

-

The Trt groups are selectively removed from the linear peptide while it is still on the resin or after cleavage. For on-resin removal, a mild acid treatment like 1% TFA in DCM for 20 minutes is used[2][4].

-

The first cyclization is then performed by oxidation. This can be achieved using air oxidation at a slightly alkaline pH (around 8), often in a mixture of water, acetonitrile, and DMSO[2][4].

-

-

Second Disulfide Bond (e.g., Cys(Acm) - Cys(Acm)):

-

The Acm groups are removed from the monocyclic peptide. This is typically done by treatment with iodine in a solvent like methanol or acetic acid for 1-2 hours[1][4].

-

The iodine simultaneously removes the Acm groups and facilitates the oxidative formation of the second disulfide bond. The reaction is quenched with a reducing agent like ascorbic acid.

-

-

Third Disulfide Bond (e.g., Cys(tBu/Mob) - Cys(tBu/Mob)):

-

The final pair of protecting groups (tBu or Mob) is removed from the bicyclic peptide. This requires stronger acidic conditions, often involving trifluoromethanesulfonic acid (TFMSA) or a harsher TFA cocktail[2].

-

The final cyclization to form the third disulfide bond can be achieved through various methods, including oxidation with hydrogen peroxide at pH 8 or using a DMSO/TFA system[1][2].

-

Workflow for Ziconotide Synthesis and Disulfide Bond Formation

References

- 1. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. bachem.com [bachem.com]

- 4. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]

- 5. CN103242441A - Solid-phase synthesis method of Ziconotide - Google Patents [patents.google.com]

- 6. CN101412752B - Solid phase synthesis method of ziconotide - Google Patents [patents.google.com]

- 7. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophysiological Deep Dive: Ziconotide's Precise Antagonism of N-Type Calcium Channels

A Technical Guide for Researchers and Drug Development Professionals

Ziconotide (Prialt®), a synthetic peptide derived from the cone snail Conus magus, stands as a potent analgesic for severe and chronic pain. Its therapeutic efficacy is rooted in a highly specific and powerful blockade of N-type (Cav2.2) voltage-gated calcium channels. This in-depth technical guide elucidates the electrophysiological effects of ziconotide, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: Pore Occlusion

Ziconotide exerts its inhibitory effect on N-type calcium channels through a direct physical blockade of the channel's pore.[1] This mechanism prevents the influx of calcium ions into the presynaptic nerve terminal, a critical step in the process of neurotransmitter release. Unlike some channel blockers that exhibit state-dependence, ziconotide's action is largely independent of the channel's functional state, demonstrating similar affinity for resting, open, and inactivated channels.[1] This suggests a mechanism of pore occlusion rather than a modulation of the channel's gating kinetics.

Recent cryo-electron microscopy studies have provided a high-resolution view of the ziconotide binding site, revealing that the peptide nestles into the outer vestibule of the channel's pore. It is coordinated by residues in the P-loops of domains II, III, and IV of the α1 subunit, effectively plugging the ion conduction pathway.

Quantitative Analysis of Ziconotide's Potency

The potency of ziconotide in blocking N-type calcium channels has been quantified across various experimental paradigms, including electrophysiological recordings and neurotransmitter release assays. The following tables summarize key quantitative data from seminal studies.

Table 1: Electrophysiological Inhibition of N-Type Calcium Currents by Ziconotide

| Preparation | Cell Type | Measurement | Value | Reference |

| Native Channels | Human Neuroblastoma IMR32 cells | % Inhibition of total Ca2+ current at 10 nM | 42% | (Fox, 1995)[1] |

| Rat Superior Cervical Ganglion Neurons | IC50 | 32 nM | (Sanger et al., 2000)[1] | |

| Rat Hippocampal Neurons | % Inhibition of total Ca2+ current at 3 µM | ~30% | (Wen et al., 2005)[1] | |

| Recombinant Channels | Human α1B in HEK cells | % Inhibition at 100 nM | 92% | (Bleakman et al., 1995)[1] |

| Rat α1B in HEK cells | IC50 | 72 nM | (Sanger et al., 2000)[1] | |

| Rat α1B in tsa-201 cells | Blockade at 100 nM | Complete | (Feng et al., 2001)[1] | |

| Rat α1B in Xenopus oocytes | IC50 | 0.4 - 11 nM | (Lewis et al., 2000)[1] |

Table 2: Inhibition of Neurotransmitter Release by Ziconotide

| Neurotransmitter | Preparation | IC50 | Reference |

| Norepinephrine | Rat Hippocampal Synaptosomes | ~0.5 nM | (Newcomb et al., 1995)[1] |

| Norepinephrine | Rat Peripheral Sympathetic Neurons | 1.2 nM | (Wang et al., 1998)[1] |

| Substance P | Rat Spinal Cord Slices | 63 pM | (Smith et al., 2002)[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data tables, providing a framework for replicating and expanding upon these findings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to record the flow of ions through N-type calcium channels in the membrane of a single neuron or a cell expressing recombinant channels.

Cell Preparation:

-

Native Neurons (e.g., Rat Dorsal Root Ganglion or Superior Cervical Ganglion Neurons): Neurons are acutely dissociated from ganglia using enzymatic digestion (e.g., with collagenase and trypsin) followed by mechanical trituration. Cells are then plated on coated coverslips and allowed to adhere.

-

Recombinant Expression Systems (e.g., HEK293 or tsa-201 cells): Cells are transiently or stably transfected with cDNAs encoding the N-type calcium channel subunits (α1B, β, and α2δ).

Solutions:

-

External Solution (in mM): 140 tetraethylammonium (TEA)-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEA-OH. The use of Ba2+ as the charge carrier helps to minimize calcium-dependent inactivation of the channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents.

Recording Protocol:

-

Cells are visualized using an inverted microscope.

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV to -100 mV to ensure the channels are in a resting state.

-

N-type calcium currents are elicited by depolarizing voltage steps (e.g., to +10 mV or +20 mV) for a duration of 50-200 ms.

-

Ziconotide is applied to the external solution at varying concentrations to determine its inhibitory effect on the current amplitude. The IC50 is calculated by fitting the concentration-response data with a Hill equation.

Neurotransmitter Release Assay

This assay measures the release of neurotransmitters from neuronal preparations in response to depolarization and the inhibitory effect of ziconotide.

Preparation:

-

Synaptosomes: Brain tissue (e.g., hippocampus or spinal cord) is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.

-

Tissue Slices: Thin slices of brain or spinal cord are prepared using a vibratome.

Protocol:

-

The preparation (synaptosomes or slices) is pre-incubated with a radiolabeled neurotransmitter or its precursor (e.g., [3H]norepinephrine or precursors for substance P).

-

The preparation is then washed to remove excess radiolabel.

-

Basal release of the neurotransmitter is measured by collecting the superfusate over a set period.

-

Depolarization-evoked release is triggered by exposing the preparation to a high concentration of potassium (e.g., 30 mM KCl).

-

The experiment is repeated in the presence of varying concentrations of ziconotide to assess its inhibitory effect on depolarization-evoked release.

-

The amount of released radiolabeled neurotransmitter is quantified using liquid scintillation counting.

Signaling Pathways and Logical Relationships

The blockade of N-type calcium channels by ziconotide initiates a cascade of events that ultimately leads to analgesia. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

References

The Structural Elucidation of Ziconotide: A Technical Guide to its Intricate Disulfide-Crosslinked Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent to the naturally occurring ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent non-opioid analgesic used in the management of severe chronic pain.[1][2] Its therapeutic efficacy stems from its highly selective blockade of N-type voltage-gated calcium channels (CaV2.2) in the spinal cord, which play a crucial role in nociceptive signaling.[3][4] The unique and rigid three-dimensional structure of ziconotide, stabilized by a network of three disulfide bridges, is paramount to its high affinity and selectivity for its target. This technical guide provides an in-depth analysis of the structural characteristics of ziconotide, with a particular focus on its disulfide bridge arrangement, and details the experimental methodologies employed for its structural determination.

Molecular Architecture of Ziconotide

Ziconotide is a 25-amino acid peptide with the sequence Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH2.[2] Its compact, globular structure is defined by a triple-stranded anti-parallel β-sheet motif, which is critically maintained by three intramolecular disulfide bonds.[1] This intricate arrangement of disulfide bridges forms a cystine knot motif, a common feature in many conotoxins that confers significant stability against proteolysis.

Primary and Secondary Structure

The primary structure, the linear sequence of amino acids, is fundamental to the overall fold of ziconotide. The strategic placement of six cysteine residues at positions 1, 8, 15, 16, 20, and 25 is the defining feature that allows for the formation of the stabilizing disulfide cross-links.[2] High-resolution three-dimensional structures, determined by nuclear magnetic resonance (NMR) spectroscopy, have revealed a short triple-stranded anti-parallel β-sheet structure.[1]

Tertiary Structure and Disulfide Bridges

The tertiary structure of ziconotide is characterized by its compact fold, which is a direct consequence of the specific connectivity of its three disulfide bridges: Cys1-Cys16 , Cys8-Cys20 , and Cys15-Cys25 .[2][5] This "cystine knot" architecture creates a rigid scaffold that presents key amino acid residues in an optimal orientation for binding to the N-type calcium channel.

Quantitative Structural Data

The precise geometry of the disulfide bridges is critical for maintaining the conformational integrity of ziconotide. The following tables summarize the bond lengths and angles of the disulfide bridges as determined from the NMR structure of ω-conotoxin MVIIA (PDB ID: 1OMG).[1]

| Disulfide Bridge | Cβ-Sγ Bond Length (Å) - Residue 1 | Cβ-Sγ Bond Length (Å) - Residue 2 | Sγ-Sγ Bond Length (Å) |

| Cys1 - Cys16 | 1.84 | 1.83 | 2.03 |

| Cys8 - Cys20 | 1.83 | 1.83 | 2.03 |

| Cys15 - Cys25 | 1.84 | 1.83 | 2.03 |

| Disulfide Bridge | Cα-Cβ-Sγ Bond Angle (°) - Residue 1 | Cα-Cβ-Sγ Bond Angle (°) - Residue 2 | Cβ-Sγ-Sγ Bond Angle (°) - Residue 1 | Cβ-Sγ-Sγ Bond Angle (°) - Residue 2 |

| Cys1 - Cys16 | 113.8 | 114.1 | 104.5 | 104.2 |

| Cys8 - Cys20 | 114.2 | 113.9 | 104.3 | 104.6 |

| Cys15 - Cys25 | 113.7 | 114.0 | 104.4 | 104.3 |

Experimental Protocols

The structural elucidation of ziconotide has been accomplished through a combination of sophisticated analytical techniques.

Solid-Phase Peptide Synthesis and Oxidative Folding

The synthesis of ziconotide is typically achieved through solid-phase peptide synthesis (SPPS) followed by oxidative folding to form the correct disulfide bridges.[6][7][8]

Protocol for Ziconotide Synthesis:

-

Peptide Chain Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Orthogonally protected cysteine residues (e.g., Cys(Trt), Cys(Acm), Cys(tBu)) are incorporated at the appropriate positions to allow for sequential and specific disulfide bond formation.[8][9][10]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and most side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The orthogonal protecting groups on the cysteine residues remain intact.

-

Regioselective Disulfide Bond Formation:

-

First Disulfide Bond (Cys1-Cys16): The Trt groups are selectively removed, and the free thiols are oxidized under controlled conditions (e.g., air oxidation, iodine) to form the first disulfide bridge.

-

Second Disulfide Bond (Cys8-Cys20): The Acm groups are removed, and the second disulfide bond is formed using a specific oxidizing agent (e.g., iodine in acetic acid).[11]

-

Third Disulfide Bond (Cys15-Cys25): The tBu groups are removed, and the final disulfide bond is formed, completing the native folding of ziconotide.

-

-

Purification: The fully folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique used to determine the three-dimensional structure of ziconotide in solution.[1][12][13]

General Protocol for NMR Structural Analysis:

-

Sample Preparation: A highly concentrated and pure sample of ziconotide is dissolved in an appropriate buffer (e.g., 90% H2O/10% D2O) at a specific pH.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N, ¹³C), to resolve overlapping proton signals.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the ziconotide sequence.

-

Structural Calculation: The distance constraints obtained from NOESY experiments, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

-

Structure Validation: The quality of the final ensemble of structures is assessed using various statistical parameters.

Mass Spectrometry for Disulfide Bridge Mapping

Mass spectrometry (MS) is a powerful tool for confirming the correct disulfide bond connectivity.[14][15][16]

Protocol for Disulfide Bridge Mapping by MS:

-

Enzymatic Digestion: The intact ziconotide is subjected to enzymatic digestion under non-reducing conditions using a protease (e.g., trypsin, chymotrypsin) that cleaves the peptide backbone but leaves the disulfide bonds intact.

-

LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The masses of the disulfide-linked peptide fragments are measured. In MS/MS, these fragments are isolated and further fragmented. The fragmentation pattern reveals the sequences of the two peptide chains connected by the disulfide bond, thus confirming the Cys-Cys linkage. A partial reduction strategy can also be employed to simplify the analysis of complex disulfide-rich peptides.[14]

Edman Degradation for Sequence Verification

Edman degradation is a classic method for determining the amino acid sequence of a peptide from the N-terminus.[17][18][19]

Protocol for Edman Degradation:

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain using a strong anhydrous acid (e.g., trifluoroacetic acid).

-

Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

-

Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acids. For disulfide-containing peptides, prior reduction and alkylation of the cysteine residues are necessary to obtain the linear sequence.

Signaling Pathway and Experimental Workflows

Ziconotide's Mechanism of Action

Ziconotide exerts its analgesic effect by binding to the α1B subunit of N-type voltage-gated calcium channels located on the presynaptic terminals of primary nociceptive afferent neurons in the dorsal horn of the spinal cord.[3][20][21] This binding blocks the influx of calcium ions, which is a critical step for the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft.[3][20] By inhibiting the release of these pro-nociceptive neurotransmitters, ziconotide effectively dampens the transmission of pain signals to higher brain centers.

Experimental Workflow for Structural Elucidation

The determination of ziconotide's structure and disulfide connectivity follows a logical and multi-faceted experimental workflow.

Conclusion

The potent analgesic properties of ziconotide are intrinsically linked to its well-defined three-dimensional structure, which is rigidly maintained by a specific arrangement of three disulfide bridges. The elucidation of this intricate molecular architecture has been made possible through a combination of advanced analytical techniques, including solid-phase peptide synthesis, NMR spectroscopy, mass spectrometry, and Edman degradation. A thorough understanding of the structure-function relationship of ziconotide is crucial for the rational design of novel analogues with improved therapeutic profiles, potentially offering new avenues for the management of severe chronic pain.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Determination of related substances in disulfide-rich peptide ziconotide by establishing tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]

- 9. CN103242441A - Solid-phase synthesis method of Ziconotide - Google Patents [patents.google.com]

- 10. CN101412752B - Solid phase synthesis method of ziconotide - Google Patents [patents.google.com]

- 11. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. 1dw4 - NMR STRUCTURE OF OMEGA-CONOTOXIN MVIIA: CONSTRAINTS ON DISULPHIDE BRIDGES - Summary - Protein Data Bank Japan [pdbj.org]

- 14. Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct disulfide isomers of μ-conotoxins KIIIA and KIIIB block voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 18. Edman degradation - Wikipedia [en.wikipedia.org]

- 19. ehu.eus [ehu.eus]

- 20. Calcium channel functions in pain processing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Intrathecal Ziconotide in Cerebrospinal Fluid

Introduction

Ziconotide, a synthetic equivalent of a naturally occurring conopeptide from the marine cone snail Conus magus, is a potent non-opioid analgesic approved for the management of severe chronic pain.[1][2][3] Its unique mechanism of action involves the selective blockade of N-type voltage-gated calcium channels (N-type VGCCs) in the spinal cord.[1][4][5] This targeted action inhibits the release of pronociceptive neurotransmitters, such as substance P, glutamate, and calcitonin gene-related peptide (CGRP), thereby interrupting pain signal transmission.[1][5][6] Due to its peptidic nature and inability to efficiently cross the blood-brain barrier, ziconotide is administered directly into the cerebrospinal fluid (CSF) via intrathecal (IT) infusion.[4] This route of administration delivers the drug directly to its site of action in the dorsal horn of the spinal cord, maximizing analgesic efficacy while minimizing systemic exposure and associated side effects.[7] A thorough understanding of the pharmacokinetics of ziconotide within the CSF is paramount for optimizing dosing strategies, ensuring therapeutic success, and mitigating potential adverse events.

Pharmacokinetics of Intrathecal Ziconotide in Cerebrospinal Fluid

The pharmacokinetic profile of ziconotide in the CSF is characterized by its distribution, metabolism, and elimination, which collectively determine the onset, intensity, and duration of its analgesic effect.

Distribution

Following intrathecal administration, ziconotide distributes throughout the CSF. The mean volume of distribution (Vd) in humans is approximately 140 mL, which is close to the estimated total human CSF volume.[2] This suggests that the drug distributes relatively evenly within the CSF space. However, the distribution is not instantaneous. The onset of ziconotide's pharmacological action can be delayed, typically between 8 to 24 hours after the start of an infusion.[8] This delay is attributed to the slow distribution of this large, hydrophilic molecule through the CSF and its slow penetration into the central nervous system parenchyma.[8][9] Microdialysis studies in rats have shown that ziconotide diffuses slowly in neural tissue, with no detectable drug moving more than 1 mm from the dialysis probe within 2 hours.[2][3][10]

Metabolism

Ziconotide is a peptide and is expected to be metabolized by endopeptidases and exopeptidases, which are widely distributed throughout the body.[2][3] It is not metabolized by the cytochrome P450 system, making metabolic drug-drug interactions unlikely.[3]

Elimination and Clearance

The primary mechanism for ziconotide clearance from the CSF is believed to be the bulk flow of CSF itself.[2] The median CSF clearance in humans is approximately 0.26 to 0.38 mL/min, which is similar to the rate of CSF turnover.[2][11][12] The terminal half-life of ziconotide in human CSF is approximately 4.5 to 4.6 hours.[2][7][11][12] This means that pharmacologically active concentrations of ziconotide are expected to be cleared from the CSF within 24 hours of discontinuing the infusion.[2][3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of intrathecal ziconotide in the cerebrospinal fluid of humans and animals.

Table 1: Pharmacokinetic Parameters of Intrathecal Ziconotide in Human CSF

| Parameter | Value | Study Population | Dosing | Source |

| Half-Life (t½) | 4.5 hours (median) | 22 patients with chronic, nonmalignant pain | 1, 5, 7.5, or 10 µg as a 1-hour IT infusion | [7][11][12] |

| 4.6 hours (range: 2.9–6.5 hours) | Patients with chronic pain | 1 to 10 µg as a 1-hour IT infusion | [2] | |

| Clearance (CL) | 0.26 mL/min (median) | 22 patients with chronic, nonmalignant pain | 1, 5, 7.5, or 10 µg as a 1-hour IT infusion | [7][11][12] |

| 0.38 mL/min (median) | Patients with chronic pain | Not specified | [2] | |

| Volume of Distribution (Vd) | 99 mL (median) | 22 patients with chronic, nonmalignant pain | 1, 5, 7.5, or 10 µg as a 1-hour IT infusion | [7][11][12] |

| ~140 mL (mean) | Patients with chronic pain | Not specified | [2] | |

| Peak Concentration (Cmax) | 16.4–132 ng/mL | Patients with chronic pain | 1 to 10 µg as a 1-hour IT infusion | [2][3] |

| Area Under the Curve (AUC) | 83.6–608 ng·h/mL | Patients with chronic pain | 1 to 10 µg as a 1-hour IT infusion | [2][3] |

Table 2: Pharmacokinetic Parameters of Intrathecal Ziconotide in Animal CSF

| Parameter | Value | Animal Model | Dosing | Source |

| Elimination Rate Constant (k) | 1.01 ± 0.34 h⁻¹ | Sprague-Dawley rats | 100 µg/kg IT bolus | [13][14] |

| Half-Life (t½α - distribution) | 0.14 hours | Male beagle dogs | 10 µg IT bolus | [15] |

| Half-Life (t½β - elimination) | 1.77 hours | Male beagle dogs | 10 µg IT bolus | [15] |

| Terminal Elimination Half-Life | 2.47 hours | Male beagle dogs | After 48-hour IT infusion of 5 µg/hr | [9] |

| Peak Lumbar CSF Concentration | 992.2 ± 76.43 ng/mL (at 15 min) | Sprague-Dawley rats | 100 µg/kg IT bolus | [13] |

| Stable Lumbar CSF Concentration | 343 ng/mL (median) | Male beagle dogs | 1 µg/hr IT infusion | [9] |

| Stable Lumbar CSF Concentration | 1380 ng/mL (median) | Male beagle dogs | 5 µg/hr IT infusion | [9] |

Experimental Protocols

The understanding of ziconotide's pharmacokinetics in the CSF has been derived from a combination of animal and human studies.

Animal Studies

-

Species: Studies have been conducted in Sprague-Dawley rats and male beagle dogs.[13][14][15]

-

Intrathecal Administration: In rats, intrathecal administration can be performed via acute needle puncture or chronic catheter implantation.[16][17][18] For acute administration, a needle (commonly 25G-30G) is inserted into the intrathecal space, often between the L5-L6 vertebrae.[17][18] Chronic catheterization involves surgically implanting a catheter into the intrathecal space, which allows for repeated dosing or continuous infusion.[19][20] In dogs, chronic lumbar intrathecal catheters have been used for both bolus injections and continuous infusions.[15]

-

CSF Sampling: In rats, CSF is typically collected from the cisterna magna.[13][14] In dogs, CSF can be sampled from both lumbar and cisternal sites.[15]

Human Clinical Trials

-

Study Population: Pharmacokinetic studies have been conducted in patients with severe chronic, nonmalignant pain.[11][12]

-

Drug Administration: Ziconotide is administered intrathecally, either as a bolus infusion over a defined period (e.g., 1 hour) or as a continuous infusion.[9][11][12] Dosing is carefully titrated to balance analgesic efficacy with tolerability.[3][21]

-

CSF Sampling: CSF samples are obtained from the lumbar region at various time points following drug administration to determine the concentration-time profile of ziconotide.[7][11]

-

Analytical Methods: Ziconotide concentrations in CSF and plasma are typically quantified using a validated enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[13]

Visualizations

Mechanism of Action: Ziconotide Signaling Pathway

Caption: Ziconotide blocks N-type calcium channels, inhibiting neurotransmitter release.

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for an intrathecal ziconotide pharmacokinetic study.

Dose-Response Relationship

Caption: Relationship between ziconotide dose, CSF concentration, and clinical effects.

Conclusion

The pharmacokinetics of intrathecal ziconotide in the cerebrospinal fluid are characterized by a volume of distribution that approximates the total CSF volume, clearance primarily driven by CSF bulk flow, and a half-life of approximately 4.5 hours in humans.[2][7][11][12] The relationship between dose, CSF concentration, and clinical effects is generally linear, with higher concentrations associated with greater analgesia but also an increased incidence of adverse events.[11][12] The slow distribution of ziconotide into the CNS parenchyma accounts for the delayed onset of its pharmacodynamic effects.[8][9] A comprehensive understanding of these pharmacokinetic principles is essential for the safe and effective use of intrathecal ziconotide in the management of severe chronic pain, allowing clinicians to optimize dosing and titration schedules to maximize therapeutic benefit while minimizing risk.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ziconotide Acetate? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Intrathecal Ziconotide: Complications and Clinical Considerations | Anesthesia Key [aneskey.com]

- 9. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and Pharmacodynamics of Intrathecal Ziconotide in Chronic Pain Patients | Semantic Scholar [semanticscholar.org]

- 12. Pharmacokinetics and pharmacodynamics of intrathecal ziconotide in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DELIVERY OF ZICONOTIDE TO CEREBROSPINAL FLUID VIA INTRANASAL PATHWAY FOR THE TREATMENT OF CHRONIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delivery of ziconotide to cerebrospinal fluid via intranasal pathway for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Analysis of Ziconotide (SNX-111), an Intrathecal N-type Calcium Channel Blocking Analgesic, Delivered by Bolus and Infusion in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Pr… [ouci.dntb.gov.ua]

- 17. Biomedicines | Free Full-Text | Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application [mdpi.com]

- 18. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 20. criver.com [criver.com]

- 21. Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziconotide's High-Affinity Binding to Cav2.2 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent to the ω-conotoxin MVIIA from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2][3][4] Its high binding affinity and specificity for Cav2.2 channels underpin its clinical efficacy as a non-opioid analgesic for severe chronic pain.[2][5][6] Ziconotide's mechanism of action involves the direct occlusion of the channel's ion pore, thereby preventing the influx of calcium into presynaptic nerve terminals.[1][6] This action inhibits the release of pronociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P in the dorsal horn of the spinal cord, leading to the interruption of pain signaling.[2][5] This technical guide provides an in-depth overview of the binding affinity of ziconotide for Cav2.2 channels, detailing the quantitative binding data, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of Ziconotide for Cav2.2 Channels

The binding affinity of ziconotide for Cav2.2 channels has been quantified using various experimental and computational methods. The data consistently demonstrates a high-affinity interaction, typically in the picomolar to nanomolar range. A summary of these quantitative values is presented in the table below.

| Parameter | Value | Method | Source |

| IC50 | 2 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Newcomb et al. 1995[5] |

| IC50 | 7.2 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Wang et al. 1998[5] |

| IC50 | 29 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Lewis et al. 2000[5] |

| IC50 | 45 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Nielsen et al. 1999b[5] |

| IC50 | 55 pM | Radioligand Displacement Assay ([¹²⁵I]ω-GVIA) | Lewis et al. 2000[5] |

| IC50 | 0.7 - 1.8 nM | Electrophysiology | Various Studies[7] |

| IC50 | 89 nmol/L | Electrophysiology (rat Cav2.2 in HEK293T cells) | Bu8 (a novel ω-conotoxin) study for comparison[8] |

| Kd | 4.8 x 10⁻⁸ M | In silico calculation (Prodigy) | Li, 2024[9][10] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the affinity between a ligand and a receptor; a smaller Kd indicates a higher binding affinity. The variation in reported values can be attributed to different experimental conditions, cell systems, and assay formats.

Molecular Basis of Ziconotide Binding

Cryo-electron microscopy studies have revealed the molecular details of the ziconotide-Cav2.2 interaction. Ziconotide binds to the outer vestibule of the channel's pore, effectively acting as a plug.[6][7] The binding site is formed by residues in the P-loops and extracellular loops of repeats II, III, and IV of the α1 subunit of the Cav2.2 channel.[7] This interaction is highly specific, and structural differences in the extracellular loops of other calcium channel subtypes, such as Cav1.1 (L-type) and Cav3.1 (T-type), are thought to prevent high-affinity binding of ziconotide, thus ensuring its selectivity for Cav2.2.[11] The presence of the auxiliary α2δ-1 subunit has been shown to reduce the binding affinity of ω-conotoxins, including ziconotide, by altering the conformation of the binding site.[7][12]

Experimental Protocols

The determination of ziconotide's binding affinity for Cav2.2 channels relies on a variety of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity and density of receptors. In the context of ziconotide, these assays typically involve the displacement of a radiolabeled ω-conotoxin, such as [¹²⁵I]ω-conotoxin GVIA, from its binding site on the Cav2.2 channel by unlabeled ziconotide.

Typical Protocol:

-

Membrane Preparation: Synaptosomal membranes are prepared from brain tissue (e.g., rat or chick brain) rich in N-type calcium channels.[13]

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]ω-conotoxin GVIA) and varying concentrations of unlabeled ziconotide. The incubation is carried out in a suitable buffer at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of ziconotide that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of ziconotide.

Electrophysiological Recordings (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effect of ziconotide on the function of Cav2.2 channels. This method allows for the recording of ion currents flowing through the channels in response to changes in membrane voltage.

Typical Protocol:

-

Cell Culture: A cell line (e.g., HEK293 or tsA-201 cells) is transiently or stably transfected with the cDNAs encoding the subunits of the human or rat Cav2.2 channel (α1B, β, and α2δ).[8][14]

-

Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current flowing through the cell membrane.

-

Voltage Protocol: The membrane potential is held at a negative potential (e.g., -90 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are then applied to activate the Cav2.2 channels and elicit an inward calcium or barium current.

-

Drug Application: Ziconotide is applied to the cell via the extracellular solution at various concentrations.

-

Data Analysis: The peak current amplitude in the presence of different concentrations of ziconotide is measured and compared to the control current in the absence of the drug. A dose-response curve is then constructed to determine the IC50 value for ziconotide's block of the Cav2.2 channel current.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by ziconotide binding and a typical experimental workflow for determining its binding affinity.

Caption: Ziconotide blocks Cav2.2 channels, inhibiting neurotransmitter release and pain signaling.

Caption: Workflow for a radioligand displacement assay to determine ziconotide's binding affinity.

Conclusion

Ziconotide's potent and selective binding to Cav2.2 channels is the cornerstone of its therapeutic effect in managing severe chronic pain. The high-affinity interaction, quantified through various experimental techniques, leads to the effective blockade of neurotransmitter release from nociceptive neurons. A thorough understanding of the binding kinetics, the molecular determinants of this interaction, and the methodologies used for its characterization is crucial for the development of novel analgesics targeting this important ion channel. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of pain therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ziconotide - Wikipedia [en.wikipedia.org]

- 3. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bilz0r.atspace.com [bilz0r.atspace.com]

- 5. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of the Cav2.2 blocker Ziconotide in pain: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. Characteristics of omega-conotoxin GVI A and MVIIC binding to Cav 2.1 and Cav 2.2 channels captured by anti-Ca2+ channel peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Ziconotide in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA from the marine cone snail Conus magus, is a potent non-opioid analgesic for the management of severe chronic pain.[1][2] Its therapeutic effect is achieved through a highly specific mechanism of action: the blockade of N-type voltage-gated calcium channels (CaV2.2).[3][4] This guide provides a detailed technical overview of the core function of ziconotide—the modulation of neurotransmitter release. It delves into the molecular mechanisms, summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the critical pathways and workflows.

Introduction: Ziconotide and its Target

Ziconotide is a 25-amino acid peptide that selectively binds to and blocks N-type (CaV2.2) voltage-gated calcium channels.[5] These channels are densely concentrated on the presynaptic terminals of primary nociceptive afferent neurons (A-δ and C fibers) within the superficial layers (Rexed laminae I and II) of the dorsal horn of the spinal cord.[3][6] Influx of calcium through these channels is a critical step in the synaptic release of key neurotransmitters that signal pain.[7] By blocking these channels, ziconotide effectively reduces the release of pro-nociceptive neurotransmitters, thereby dampening the transmission of pain signals to the brain.[1][8]

Mechanism of Action: Inhibition of Neurotransmitter Release

The analgesic effect of ziconotide is a direct consequence of its ability to inhibit the release of several key neurotransmitters involved in the propagation of pain signals. The primary neurotransmitters affected are glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][6]

Signaling Pathway

Upon the arrival of an action potential at the presynaptic terminal, N-type calcium channels open, allowing an influx of Ca2+. This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane, a process mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex of proteins (Syntaxin, SNAP-25, and Synaptobrevin). Ziconotide physically occludes the pore of the N-type calcium channel, preventing this calcium influx and subsequent neurotransmitter release.

Data Presentation: Quantitative Effects on Neurotransmitter Release

The inhibitory effect of ziconotide on the release of various neurotransmitters has been quantified in several preclinical studies. The following tables summarize the key findings.

| Neurotransmitter | Preparation | Assay Method | Ziconotide Concentration | % Inhibition / IC50 | Reference |

| Norepinephrine | Rat Hippocampal Slices | Depolarization-evoked release | Not specified | IC50: ~0.5 nM | (Newcomb et al., 1995) |

| Rat Hippocampal Slices | Depolarization-evoked release | Not specified | IC50: 5.5 nM | (Wang et al., 1998) | |

| Substance P | Rat Spinal Cord Slices | Depolarization-evoked release | 0.3, 0.6, and 1 µg (intrathecal) | Significant inhibition (dose-dependent) | [2] |

| Glutamate | Rat Spinal Cord Dorsal Horn | Formalin-induced release (in vivo microdialysis) | Not directly tested, but morphine, which also inhibits N-type channels, prevented the increase | N/A | [9] |

Note: Quantitative data for the direct inhibition of glutamate and substance P release by ziconotide in the form of IC50 values are not consistently reported in the readily available literature. The provided data for substance P demonstrates a significant dose-dependent inhibition. For glutamate, the inference is drawn from the effects of other N-type channel blockers in similar models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ziconotide on neurotransmitter release.

In Vivo Microdialysis for Neurotransmitter Measurement in the Rat Spinal Dorsal Horn

This protocol allows for the in vivo sampling and measurement of neurotransmitter release in the spinal cord of a conscious animal.[9][10][11]

Materials:

-

Concentric microdialysis probes (e.g., CMA 12, Harvard Apparatus)

-

Stereotaxic apparatus for rats

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Probe Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Perform a laminectomy to expose the desired spinal cord segment (typically lumbar enlargement for hind paw studies). Implant the microdialysis probe into the dorsal horn. Secure the probe with dental cement. Allow the animal to recover for at least 24 hours.

-

Microdialysis: On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

-

Sample Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., 10-20 minutes) into vials containing an antioxidant solution (for catecholamines) or other appropriate preservative.

-

Stimulation and Drug Administration: To evoke neurotransmitter release, a stimulus (e.g., subcutaneous formalin injection in the paw) can be applied. Ziconotide or other drugs can be administered systemically or through the microdialysis probe (retrodialysis).

-

Sample Analysis: Analyze the collected dialysate samples using HPLC with the appropriate detection method to quantify the concentration of the neurotransmitter of interest.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Horn Neurons

This technique is used to directly measure the effect of ziconotide on the activity of N-type calcium channels in individual neurons.[12]

Materials:

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP software)

-

Micromanipulators

-

Vibration isolation table

-

Microscope with DIC optics

-

Borosilicate glass capillaries for pipette fabrication

-

Spinal cord slice preparation equipment (vibratome)

-

Recording chamber

-

External and internal pipette solutions

Procedure:

-

Spinal Cord Slice Preparation: Prepare transverse slices (e.g., 300-400 µm thick) of the lumbar spinal cord from a rodent. Maintain the slices in oxygenated aCSF.

-

Recording: Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF. Identify dorsal horn neurons (e.g., in lamina I or II) using visual guidance.

-

Patch Pipette and Seal Formation: Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution. Approach a neuron with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: Clamp the neuron at a holding potential of -70 mV. Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

-

Ziconotide Application: After obtaining a stable baseline recording of calcium currents, perfuse the slice with aCSF containing ziconotide at the desired concentration.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after ziconotide application to determine the percentage of inhibition.

Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P Quantification

This immunoassay is used to measure the concentration of substance P in biological samples such as spinal cord tissue homogenates or microdialysates.[13][14][15]

Materials:

-

Commercially available Substance P ELISA kit (e.g., from RayBiotech, MyBioSource)

-

Microplate reader

-

Spinal cord tissue

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Tissue homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Tissue Homogenate: Dissect the dorsal horn of the spinal cord and homogenize it in ice-cold homogenization buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[16]

-

Microdialysate: Collect dialysate as described in the in vivo microdialysis protocol.

-

-

ELISA Protocol (following a typical competitive ELISA format):

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of biotinylated substance P to each well.

-

Incubate the plate to allow for competitive binding of the substance P in the sample and the biotinylated substance P to the capture antibody.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to the wells and incubate.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the amount of substance P in the sample. Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of substance P in the samples.

Mandatory Visualizations

Experimental Workflow for Screening N-type Calcium Channel Blockers

Conclusion

Ziconotide's mechanism of action, the targeted blockade of N-type voltage-gated calcium channels in the dorsal horn of the spinal cord, represents a significant advancement in the management of severe chronic pain. This targeted approach effectively inhibits the release of key pro-nociceptive neurotransmitters, including glutamate and substance P. The in-depth understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the continued development of this class of analgesics and for the discovery of new therapeutic agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of spinal substance p release by intrathecal calcium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]